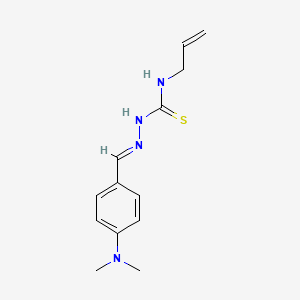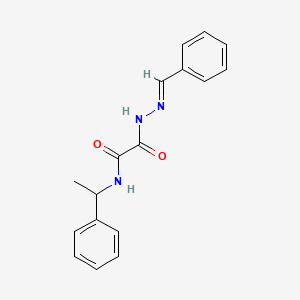![molecular formula C15H20ClN3 B3862458 (7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)propyl]amine](/img/structure/B3862458.png)
(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)propyl]amine
Descripción general
Descripción
The compound “(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)propyl]amine” is a complex organic molecule. It consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This quinoline ring is substituted at the 7th position with a chlorine atom and at the 4th position with a methyl group. Attached to this quinoline ring is a propylamine chain, which is further substituted with a dimethylamino group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps. The quinoline ring could be synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The 7-chloro-4-methyl-2-quinolinyl moiety could be synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The [3-(dimethylamino)propyl]amine part could be attached to the quinoline ring in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety, which is characteristic of quinoline . The presence of the chlorine, methyl, and dimethylamino groups would add complexity to the structure and potentially influence its chemical properties and reactivity.Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction. The amino groups could also participate in reactions, such as forming amides or ureas with carboxylic acids or isocyanates, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the dimethylamino group could increase its solubility in polar solvents. The compound’s boiling point, density, and refractive index could be determined experimentally .Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3/c1-11-9-15(17-7-4-8-19(2)3)18-14-10-12(16)5-6-13(11)14/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXDKYDBDSLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dichloro-2-{[(3-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B3862376.png)


![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3862388.png)
![dimethyl 2-[1-[3-(4-methoxyphenyl)acryloyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3862390.png)
![4-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3862397.png)

![N'-[2-(allyloxy)benzylidene]-4-(benzyloxy)benzohydrazide](/img/structure/B3862413.png)

![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862431.png)
![2-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B3862436.png)
![4-methoxy-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3862444.png)

![1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862469.png)